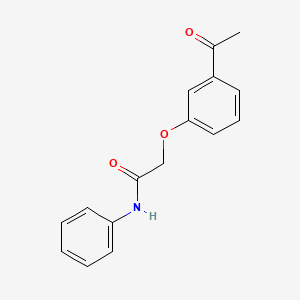

2-(3-acetylphenoxy)-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-acetylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-6-5-9-15(10-13)20-11-16(19)17-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVZKSRWLOCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within N Phenylacetamide Derivatives Research

The N-phenylacetamide scaffold is a fundamental structural motif found in a multitude of biologically active compounds. Researchers have frequently utilized this core as a building block for developing new therapeutic agents across various disease categories. The versatility of the N-phenylacetamide structure allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives.

Key research areas for N-phenylacetamide derivatives include:

Anticonvulsant Agents: A significant body of research has focused on synthesizing and evaluating N-phenylacetamide derivatives for their potential to manage epileptic seizures. nih.govnih.gov Studies have shown that combining the anilide (N-phenylamide) pharmacophore with other structural features can lead to compounds with pronounced activity against maximal electroshock seizures. nih.gov Modifications often involve introducing different substituents on the N-phenyl ring to enhance efficacy. nih.govmdpi.com

Anticancer Agents: The N-phenylacetamide backbone has also been explored for its potential in oncology. Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, for example, has demonstrated that these compounds can act as potent cytotoxic agents, particularly against prostate carcinoma cell lines. nih.gov The presence of specific substituents, such as a nitro group, was found to enhance the cytotoxic effects. nih.gov

Antimicrobial and Antibacterial Agents: The search for new drugs to combat microbial infections has led to the investigation of N-phenylacetamide derivatives. By incorporating moieties like 4-arylthiazole, scientists have developed compounds with promising in vitro antibacterial activity against plant pathogens such as Xanthomonas oryzae. mdpi.comnih.gov Other studies on phenylacetamide scaffolds have identified potent inhibitors of bacterial enzymes like ParE, with some derivatives showing significant activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antidepressant Agents: Phenylacetamide derivatives have also been designed and evaluated as potential antidepressant agents, with studies using models like the tail suspension test to gauge their efficacy. nih.gov

Table 1: Investigated Biological Activities of various N-Phenylacetamide Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | Investigated Activity | Key Findings | Citations |

| ω-Phthalimido-N-phenylacetamides | Anticonvulsant | Showed pronounced activity against maximal electroshock seizure. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer | Demonstrated potent cytotoxic effects, especially against PC3 prostate carcinoma cells. | nih.gov |

| N-phenylacetamide-thiazoles | Antibacterial | Exhibited promising activity against plant pathogenic bacteria (Xanthomonas species). | mdpi.comnih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides | Anticonvulsant | Displayed broad-spectrum anticonvulsant properties in multiple animal seizure models. | mdpi.comsemanticscholar.org |

| Benzimidazolyl-thio-N-substituted-acetamides | Antidepressant | Showed significant antidepressant activity in tail suspension and forced swim tests. | nih.gov |

Significance of Phenoxyacetamide and Acetylphenoxy Moieties in Medicinal Chemistry Scaffolds

The phenoxyacetamide group, which forms the central linkage in 2-(3-acetylphenoxy)-N-phenylacetamide, is a privileged scaffold in medicinal chemistry. Its structural characteristics—an ether oxygen linking a phenyl ring to an acetamide (B32628) group—offer a combination of rigidity and conformational flexibility that is conducive to binding with various biological targets.

The phenoxyacetamide moiety is integral to research in several areas:

Antimicrobial and Antiviral Development: The phenoxyacetamide structure has been identified as a promising scaffold for creating agents against infectious diseases. nih.govresearchgate.net A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives was synthesized and showed potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains. mdpi.comresearchgate.net More recently, in silico studies have highlighted the 2-phenoxyacetamide (B1293517) group as a key marker for the design of inhibitors targeting the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov

Anticancer Research: Phenoxyacetamide derivatives have been investigated for their potential as anticancer agents. mdpi.com The phenoxy group can enhance a compound's ability to fit into a target site and can increase hydrogen bond formation through the ether oxygen atom. mdpi.com Studies have shown that certain phenoxyacetamide derivatives can induce apoptosis in liver cancer cells (HepG2) and exhibit selective action against cancer cells over normal cells. mdpi.com

The acetylphenoxy moiety , specifically a phenoxy group substituted with an acetyl group (CH₃CO-), is a more specialized feature. In this compound, this group is positioned at the meta-position of the phenoxy ring. While research on the "acetylphenoxy" moiety as a distinct class is limited, the introduction of an acetyl group onto a phenyl ring is a common strategy in medicinal chemistry. The acetyl group, being an electron-withdrawing group, can significantly alter the electronic distribution of the aromatic ring. This modification can influence the molecule's pharmacokinetic properties, such as its polarity and ability to cross cell membranes, and can also affect its binding affinity to target enzymes or receptors.

Computational and Theoretical Chemistry Studies of 2 3 Acetylphenoxy N Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. arxiv.orgyoutube.com This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.gov A DFT analysis of 2-(3-acetylphenoxy)-N-phenylacetamide would yield critical insights into its reactivity and electronic properties.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The analysis would also generate an electrostatic potential (ESP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the acetyl and amide groups, and positive potential near the amide hydrogen.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on typical calculations for similar aromatic amide compounds.)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), provide a higher level of theory for calculating molecular geometry and energy by including electron correlation effects. arxiv.org An MP2 optimization of this compound would provide a highly accurate three-dimensional structure corresponding to a minimum on the potential energy surface.

Table 2: Predicted Geometric Parameters for Key Structural Features of this compound from MP2 Calculations (Note: These values are illustrative and based on standard geometries of related functional groups.)

| Parameter | Atoms Involved | Predicted Value (Illustrative) |

| Bond Lengths (Å) | ||

| Amide C=O | C=O (amide) | 1.24 Å |

| Amide C-N | C-N (amide) | 1.35 Å |

| Ether C-O | Phenoxy-CH₂ | 1.37 Å |

| Ketone C=O | C=O (acetyl) | 1.22 Å |

| Bond Angles (°) | ||

| Amide N-C=O | N-C=O (amide) | 122.5° |

| Ether C-O-C | Phenyl-O-CH₂ | 118.0° |

| Dihedral Angles (°) | ||

| Amide Plane - Phenyl Ring | C-N-C(phenyl)-C(phenyl) | 35.0° |

| Ether - Acetylphenyl Ring | C-O-C(phenyl)-C(phenyl) | 15.0° |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wavefunction into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. wisc.edu

For this compound, NBO analysis would reveal important intramolecular interactions. A key finding would likely be the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the amide carbonyl group (π* C=O), which is characteristic of amide resonance and contributes to the planarity of the amide bond. Other significant interactions could include delocalization from the oxygen lone pairs of the ether and acetyl groups into adjacent antibonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound (Note: These are illustrative examples of interactions expected in this molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O, amide) | 55.2 | Amide resonance |

| LP (O, ether) | σ* (C-C, phenyl) | 5.8 | Hyperconjugation involving the ether oxygen |

| LP (O, acetyl) | σ* (C-C, phenyl) | 4.1 | Hyperconjugation involving the acetyl oxygen |

| σ (C-H, methylene) | σ* (N-C, amide) | 2.5 | Hyperconjugation stabilizing the backbone |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and interactions with the environment like solvents. aps.orgacyyuen.com

A simulation would track the evolution of key dihedral angles over time, revealing the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might fit into a receptor site or self-assemble. The flexibility of the ether linkage allows the two aromatic rings to adopt a wide range of relative orientations.

Table 4: Key Rotatable Bonds in this compound and Their Expected Flexibility (Note: This table describes expected behavior based on general chemical principles.)

| Dihedral Angle Definition | Rotatable Bond | Expected Flexibility |

| C(phenyl)-O-CH₂-C(amide) | Ether Linkage (O-CH₂) | High; allows significant reorientation of the two main molecular fragments. |

| O-C(phenyl)-C(phenyl)-C(acetyl) | Acetylphenyl Group | Moderate; rotation of the acetyl group relative to the phenyl ring. |

| C(amide)-N-C(phenyl)-C(phenyl) | Amide-Phenyl Linkage (N-C) | Moderate; determines the angle between the amide plane and the N-phenyl ring. researchgate.net |

| O=C(amide)-N-H | Amide Bond (C-N) | Low; high rotational barrier due to resonance, prefers a trans conformation. |

The properties and conformational preferences of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) to study these effects.

Prediction of Reactivity and Reaction Mechanisms

Detailed computational studies predicting the reactivity and reaction mechanisms of this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure. Such studies could provide insights into several key aspects of its reactivity.

One of the primary areas of investigation would be the identification of potential sites for electrophilic and nucleophilic attack. This is often achieved through the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the most probable regions for electron donation (nucleophilic attack) and electron acceptance (electrophilic attack). For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Furthermore, molecular electrostatic potential (MEP) maps are a valuable tool for predicting reactivity. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Nucleophiles would be expected to react at the electron-poor sites, whereas electrophiles would target the electron-rich areas.

The prediction of reaction mechanisms for this compound would involve mapping the potential energy surface for a given reaction. This would entail calculating the energies of reactants, transition states, intermediates, and products. By identifying the transition state structures and their corresponding activation energies, the most plausible reaction pathways can be determined. For example, in the context of its synthesis or degradation, computational models could elucidate the step-by-step process, including bond breaking and formation events.

While general principles of reactivity for similar acetamide (B32628) and phenoxy compounds exist, specific quantitative data and detailed mechanistic pathways for this compound are not currently published.

Theoretical Spectroscopic Analysis and Prediction of Spectral Data

The theoretical prediction of spectroscopic data for this compound can be a powerful tool for its structural characterization, complementing experimental techniques. Computational methods, primarily DFT, are employed to simulate various types of spectra.

For infrared (IR) spectroscopy, theoretical calculations can predict the vibrational frequencies of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with experimental IR spectra. The predicted spectrum can aid in the assignment of specific absorption bands to the vibrations of functional groups within the molecule, such as the carbonyl (C=O) stretches of the acetyl and amide groups, the N-H bend, and the C-O-C ether linkage.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical predictions for the 1H and 13C NMR spectra. By comparing the calculated chemical shifts with experimental data, the assignment of signals to specific nuclei in the molecule can be confirmed. Such studies are invaluable for verifying the chemical structure of synthesized compounds.

UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths for electronic transitions within the molecule. This information allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.

Although the methodology for these theoretical predictions is well-established, specific published studies containing predicted spectroscopic data for this compound are not readily found.

Solvatochromic Studies via Theoretical Approaches

Solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed. Theoretical solvatochromic studies of this compound would investigate how the solvent environment influences its electronic absorption spectrum. These studies are crucial for understanding the solute-solvent interactions and the photophysical properties of the compound in different media.

The primary theoretical approach for modeling solvatochromic effects is the use of continuum solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute and the solvent are then calculated, allowing for the prediction of how the solvent will affect the electronic transition energies.

By performing TD-DFT calculations in conjunction with a PCM for a range of solvents with varying polarities, it is possible to predict the solvatochromic shift of the absorption bands. A positive solvatochromic shift (bathochromic or red shift) indicates that the absorption maximum moves to a longer wavelength as the solvent polarity increases. Conversely, a negative solvatochromic shift (hypsochromic or blue shift) signifies a shift to a shorter wavelength. The nature and magnitude of this shift provide information about the change in the dipole moment of the solute upon electronic excitation.

For this compound, such studies would likely focus on the π → π* and n → π* transitions associated with its aromatic rings and carbonyl groups. The way these transitions are affected by the solvent polarity can reveal details about the electronic structure of the excited states. However, specific theoretical studies detailing the solvatochromic behavior of this particular compound are not currently available in the scientific literature.

Structure Activity Relationship Sar Investigations of 2 3 Acetylphenoxy N Phenylacetamide and Its Analogues

Design Principles for Structural Modification

The 2-phenoxy-N-phenylacetamide scaffold is a versatile template in medicinal chemistry, offering multiple sites for structural modification to optimize biological activity. Design principles for modifying this core structure are guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. The primary points for modification on the 2-(3-acetylphenoxy)-N-phenylacetamide scaffold include the acetylphenoxy ring, the N-phenyl ring, and the central amide linkage.

A key design principle involves the strategic introduction of various substituents to probe the steric, electronic, and lipophilic requirements of the target binding site. The goal is to establish favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between the ligand and the biological target. For instance, molecules with substituted acetamide (B32628) linkages have been strategically utilized to achieve better binding affinity with target proteins. researchgate.net

Another important design strategy is the use of bioisosteric replacements. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the amide linkage can be replaced with bioisosteres like oxazoles, oxadiazoles, or triazoles to alter the molecule's metabolic stability, hydrogen bonding capacity, and conformational rigidity. nih.gov

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the acetylphenoxy and the N-phenyl rings, as well as modifications to the amide linker. These substitutions can profoundly alter the compound's interaction with its biological target, thereby affecting its potency and efficacy.

Variations in the Acetylphenoxy Moiety

Modifications to the phenoxy ring of the 2-phenoxy-N-phenylacetamide scaffold have been shown to be a critical determinant of biological activity. The introduction of various functional groups can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and efficacy.

For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives evaluated for their anti-inflammatory and analgesic activities, it was observed that the presence of halogen-containing substituents on the phenoxy ring enhanced the anti-inflammatory function. nih.gov Furthermore, derivatives carrying a nitro group on the phenoxy moiety exhibited notable anti-cancer, anti-inflammatory, and analgesic activities. nih.gov

In another study focusing on the antitubercular activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, all synthesized compounds showed moderate to potent activity against M. tuberculosis H37Rv. frontiersin.org This highlights the favorable contribution of the fluoro and nitro substituents on the phenoxy ring to the observed biological activity.

The following table summarizes the effect of substituents on the phenoxy ring on the anticancer activity of 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide derivatives against the MCF-7 breast cancer cell line.

| Compound | Substituent on Phenoxy Ring | Anticancer Activity (% Inhibition at 10µM) |

|---|---|---|

| 3a | 4-Chloro | 79.4 |

| 3b | 2,4-Dichloro | 82.6 |

| 3c | 4-Nitro | 85.2 |

| 3d | 2,4-Dinitro | 76.3 |

| 3e | Unsubstituted | 72.1 |

Modifications of the N-Phenyl Ring

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which contain a phenylacetamide moiety, it was found that the presence of an electron-withdrawing cyano (-CN) group on the N-phenyl ring was critical for FOXM1-inhibitory activity. mdpi.comnih.gov This suggests that modulating the electronic properties of the N-phenyl ring is a key strategy for optimizing the activity of these compounds.

Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents demonstrated that compounds with a nitro moiety on the N-phenyl ring exhibited higher cytotoxic effects compared to those with a methoxy moiety. archivepp.com This further underscores the importance of electron-withdrawing groups on the N-phenyl ring for enhancing anticancer activity.

The table below illustrates the impact of substituents on the N-phenyl ring on the antitubercular activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis H37Rv. frontiersin.org

| Compound | Substituent on N-Phenyl Ring | MIC (µg/mL) |

|---|---|---|

| 3k | Unsubstituted | 16 |

| 3l | 4-Nitro | 16 |

| 3m | 2-Nitro | 4 |

| 3n | 4-Chloro | 16 |

| 3o | 2-Chloro | 8 |

Alterations at the Amide Linkage

The amide bond is a central feature of the 2-phenoxy-N-phenylacetamide scaffold, providing structural rigidity and participating in hydrogen bonding interactions. Modifications at this linkage, including its replacement with bioisosteres, can significantly impact the compound's properties.

Structure-activity relationship studies on various classes of compounds have shown that replacing the amide bond with bioisosteres such as oxazoles, oxadiazoles, and triazoles can lead to potent biological activity. nih.gov These modifications can alter the molecule's conformational flexibility, metabolic stability, and ability to act as a hydrogen bond donor or acceptor. For instance, in the development of DGAT1 inhibitors, the replacement of an amide with oxazole and oxadiazole moieties resulted in potent analogues. nih.gov

Furthermore, in a series of triazolopyridazines with an aryl acetamide tail, it was noted that acetamide derivatives showed improved potency over their urea counterparts, highlighting the importance of the specific nature of the linker. nih.gov While direct modifications of the amide linkage in this compound have not been extensively reported, these examples from other compound series suggest that this is a promising strategy for modulating the activity of this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For 2-phenoxy-N-phenylacetamide analogues, QSAR studies have been instrumental in understanding the structural requirements for their biological effects and in guiding the design of new, more potent derivatives.

A notable QSAR study was performed on a series of thirty-one substituted 2-phenoxy-N-phenylacetamide derivatives with inhibitory activity against hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.gov Both 2D and 3D-QSAR models were developed to correlate the chemical structures with their HIF-1 inhibitory activities.

The 2D-QSAR analysis was conducted using methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS). The best 2D-QSAR model was obtained using MLR, which yielded a statistically significant correlation. nih.gov This model demonstrated a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating good internal predictive ability. nih.gov The external predictive ability of the model was also robust, with a pred_r² of 0.7128. nih.gov

The key molecular descriptors identified in the best 2D-QSAR model were:

SssNHE-index: An electrotopological state descriptor for the >NH group.

slogp: A descriptor for the lipophilicity of the molecule.

T_O_N_1: A 2D descriptor related to the topology of the molecule.

T_2_Cl_1: A 2D descriptor indicating the presence of a chlorine atom at a certain topological distance.

The 3D-QSAR study, performed using a k-nearest neighbor molecular field analysis approach, also showed excellent correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov This model utilized steric, hydrophobic, and electrostatic descriptors to provide insights into the 3D structural features required for potent HIF-1 inhibitory activity. nih.gov

These QSAR models provide valuable insights into the structural features that govern the HIF-1 inhibitory activity of 2-phenoxy-N-phenylacetamide derivatives. They suggest that a balance of electronic, lipophilic, and steric properties is crucial for high potency. Such models are powerful tools for the rational design of novel derivatives with enhanced biological activity.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are important metrics in drug discovery for evaluating the quality of compounds and guiding the optimization process. sciforschenonline.orgnih.gov LE relates the binding affinity of a compound to its size (number of heavy atoms), while LLE connects potency to lipophilicity (logP or logD). sciforschenonline.orgnih.gov These metrics help in the selection of compounds that achieve high potency without excessive size or lipophilicity, which are often associated with poor pharmacokinetic properties and off-target effects.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom and is calculated using the following formula: LE = -ΔG / HA where ΔG is the free energy of binding and HA is the number of heavy atoms. csmres.co.uk A higher LE value indicates a more efficient use of the molecular size to achieve binding affinity. An LE value of 0.3 or greater is generally considered favorable during lead optimization. sciforschenonline.org

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), assesses how effectively a compound's lipophilicity is translated into potency. nih.gov It is calculated as: LLE = pIC₅₀ - logP A higher LLE value is desirable, as it indicates that the compound achieves high potency without being overly lipophilic. sciforschenonline.org An ideal LLE value for an optimized drug candidate is typically in the range of 5-7 or greater. sciforschenonline.org

The analysis of LE and LLE is crucial for the development of this compound analogues as potential drug candidates. By optimizing these efficiencies, it is possible to increase binding affinity while maintaining favorable physicochemical properties, thereby increasing the likelihood of developing a successful drug.

In Vitro Mechanistic Studies of 2 3 Acetylphenoxy N Phenylacetamide S Biological Activity

Identification of Molecular Targets and Pathways

No published studies were identified that investigated the specific molecular targets or pathways of 2-(3-acetylphenoxy)-N-phenylacetamide.

There are no available reports on protein binding studies conducted with this compound. Therefore, its affinity and binding characteristics to specific proteins remain uncharacterized.

No data from enzyme inhibition assays for this compound could be located. Consequently, its potential to act as an inhibitor for any specific enzyme is currently unknown.

Information regarding the interaction profile of this compound with any biological receptors is not available in the current scientific literature.

Cellular Pathway Perturbation Analysis (In Vitro)

There are no specific in vitro studies detailing the perturbation of cellular pathways by this compound.

No research has been published detailing the in vitro mechanism of action of this compound in any bacterial systems.

There are no available studies that have investigated the in vitro mechanisms of action of this compound in cancer cell lines. Therefore, its effects on signaling pathways, cell cycle, apoptosis, or other cellular processes in cancer cells have not been determined.

Molecular Docking and Drug-Target Interaction Prediction

Comprehensive searches of available scientific literature did not yield specific molecular docking or drug-target interaction prediction studies for the compound this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. These studies are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. The process involves the use of scoring functions to rank potential binding modes.

Similarly, drug-target interaction prediction employs computational methods, often leveraging machine learning and data from large biological databases, to identify potential interactions between drugs and protein targets. nih.govmdpi.commdpi.com These predictions can guide experimental studies and help in repurposing existing drugs or understanding the mechanisms of new chemical entities. mdpi.com Without specific studies on this compound, its binding behavior and potential protein targets remain undetermined.

Table 1: Molecular Docking and Drug-Target Interaction Prediction Data for this compound

| Parameter | Value |

| Target Protein(s) | Data not available |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Predicted Biological Activity | Data not available |

Investigation of Membrane Interaction and Permeability (In Vitro Models)

There is no available research from the conducted searches detailing the investigation of membrane interaction and permeability of this compound using in vitro models.

In vitro models for assessing membrane interaction and permeability are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay, simulate the intestinal barrier. Such studies provide data on a compound's ability to cross biological membranes, a critical factor for its potential as an orally administered drug. The absence of this data for this compound means its pharmacokinetic profile is currently unknown.

Table 2: In Vitro Membrane Interaction and Permeability Data for this compound

| Assay Type | Model | Permeability Value | Classification |

| PAMPA | Data not available | Data not available | Data not available |

| Caco-2 | Data not available | Data not available | Data not available |

Exploration of Novel 2 3 Acetylphenoxy N Phenylacetamide Derivatives and Analogues

Rational Design and Synthesis of New Chemical Entities

The rational design of new chemical entities based on the 2-(3-acetylphenoxy)-N-phenylacetamide scaffold involves strategic modifications to its core structure to enhance biological activity and explore structure-activity relationships (SAR). Although direct studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for the postulation of several design strategies.

One common approach is the modification of the acetyl group on the phenoxy ring. This could involve its reduction to an alcohol, conversion to an oxime, or its use as a handle for further elaboration to introduce new heterocyclic rings. Another key area for modification is the N-phenylacetamide moiety. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule.

The synthesis of such new chemical entities would typically follow established synthetic routes for phenoxyacetamides. A general synthetic pathway could involve the reaction of a substituted phenol (B47542) (in this case, 3-hydroxyacetophenone or its derivatives) with an N-phenyl-2-chloroacetamide derivative in the presence of a base. The N-phenyl-2-chloroacetamide itself can be synthesized by reacting a substituted aniline (B41778) with chloroacetyl chloride. researchgate.net

For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized by reacting various substituted anilines with 2-(3-fluoro-4-nitrophenoxy)acetyl chloride. mdpi.comresearchgate.net This highlights a feasible synthetic strategy that could be adapted for the this compound scaffold.

Comparative Biological Activity Profiling (In Vitro)

Once synthesized, the novel derivatives of this compound would undergo in vitro biological activity profiling to determine their potential as therapeutic agents. This process involves screening the compounds against a panel of biological targets, such as enzymes or cell lines, to identify any significant activity.

A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed their potential as antitubercular agents, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net Another study on new N-phenylacetamide-incorporated 1,2,3-triazoles demonstrated their in vitro antifungal activity against several fungal strains. rsc.org

The following table illustrates a hypothetical in vitro biological activity profile for a series of designed this compound derivatives, based on the types of assays commonly employed for such compounds.

| Compound ID | Modification on Phenoxy Ring | Modification on N-Phenyl Ring | Target/Assay | In Vitro Activity (IC50/MIC in µM) |

| APA-001 | -COCH3 (parent) | Unsubstituted | Enzyme X | >100 |

| APA-002 | -CH(OH)CH3 | Unsubstituted | Enzyme X | 50.2 |

| APA-003 | -C(=NOH)CH3 | Unsubstituted | Enzyme X | 25.8 |

| APA-004 | -COCH3 | 4-Chloro | Enzyme X | 15.1 |

| APA-005 | -COCH3 | 4-Methoxy | Enzyme X | 85.6 |

| APA-006 | -CH(OH)CH3 | 4-Chloro | Enzyme X | 8.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Lead Optimization Strategies

Following the identification of "hit" compounds from the initial in vitro screening, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves synthesizing and testing new analogues based on the SAR data obtained from the initial screening.

For the this compound scaffold, lead optimization could focus on several aspects:

Fine-tuning substitutions: Systematically varying the substituents on both the phenoxy and N-phenyl rings to identify the optimal combination for biological activity.

Scaffold hopping: Replacing parts of the molecule with different chemical moieties that maintain the key pharmacophoric features but may improve other properties.

Isosteric and bioisosteric replacements: Substituting functional groups with others that have similar physical or chemical properties to enhance activity or reduce toxicity.

While direct lead optimization studies for this specific scaffold are not published, the principles are well-established in medicinal chemistry. For example, in the development of dual 5-HT7/2 inhibitors, extensive SAR studies were conducted on a series of pyrazolo[3,4-d]azepines to identify a clinical candidate. nih.gov

Prodrug and Pro-Compound Design Based on this compound Scaffold

Prodrug and pro-compound design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, or rapid metabolism. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.

The this compound scaffold offers several handles for prodrug design. The acetyl group, for instance, could be modified to form an ester or a ketal, which could be enzymatically or hydrolytically cleaved in vivo to release the parent compound. Similarly, the amide nitrogen could be a point for modification.

The design of a prodrug requires careful consideration of the intended route of administration and the desired release profile. The choice of the promoiety (the chemical group attached to the parent drug) is crucial for achieving the desired properties.

While no specific prodrugs of this compound have been reported, the general strategies for prodrug design are well-documented and could be applied to this scaffold if a biologically active derivative is identified.

Green Chemistry Principles Applied to the Synthesis of 2 3 Acetylphenoxy N Phenylacetamide

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

A hypothetical two-step synthesis of 2-(3-acetylphenoxy)-N-phenylacetamide could proceed via the reaction of 3-hydroxyacetophenone with 2-chloro-N-phenylacetamide.

Hypothetical Synthesis Route:

Step 1 (Williamson Ether Synthesis): 3-hydroxyacetophenone + 2-chloro-N-phenylacetamide → this compound + HCl

Reactants: 3-hydroxyacetophenone (C8H8O2, MW: 136.15 g/mol ) and 2-chloro-N-phenylacetamide (C8H8ClNO, MW: 169.61 g/mol ).

Product: this compound (C16H15NO3, MW: 269.30 g/mol ).

By-product: Hydrochloric acid (HCl, MW: 36.46 g/mol ).

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (269.30 / (136.15 + 169.61)) x 100 = (269.30 / 305.76) x 100 ≈ 88.08%

To improve reaction efficiency beyond theoretical atom economy, several strategies can be employed:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and reactant stoichiometry can maximize the yield and minimize the formation of side products.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | By-product | Theoretical Atom Economy (%) |

|---|

Solvent Selection and Replacement with Sustainable Alternatives

Solvents are a major contributor to the environmental footprint of chemical processes. Traditional solvents are often volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry encourages the use of safer, more sustainable solvents.

In the proposed synthesis, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) might traditionally be used for the Williamson ether synthesis. For the amidation step, chlorinated solvents like dichloromethane (B109758) (DCM) are common. However, these solvents have significant environmental and health concerns.

Sustainable alternatives include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable alternative that can be easily removed from the reaction mixture by depressurization.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned for specific reactions.

Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener replacements for petroleum-based solvents.

Table 2: Comparison of Conventional and Green Solvents for Organic Synthesis

| Solvent | Type | Key Properties | Green Chemistry Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Effective for a wide range of reactions, volatile. | Suspected carcinogen, high environmental impact. |

| Dimethylformamide (DMF) | Conventional | High boiling point, good solvating power. | Toxic, persistent in the environment. |

| Water | Green | Non-toxic, non-flammable, readily available. | Limited solubility for many organic compounds. |

| Supercritical CO2 | Green | Non-toxic, easily separated from products. | Requires high-pressure equipment. |

Catalysis in Synthesis (e.g., Organocatalysis, Biocatalysis, Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, often reducing the need for stoichiometric reagents that generate waste.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of a base and the organic reactants. This can eliminate the need for anhydrous and often hazardous organic solvents, allowing the use of water as a solvent.

Organocatalysis: The use of small organic molecules as catalysts can be an effective strategy for amidation reactions, avoiding the use of heavy metals.

Biocatalysis: Enzymes, such as lipases, can be highly effective and selective catalysts for amidation reactions under mild conditions (room temperature and neutral pH). This approach offers excellent chemo-, regio-, and enantioselectivity.

Heterogeneous Catalysis: Using solid catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies the separation of the catalyst from the product, allowing for easy recovery and reuse. This minimizes catalyst waste and potential product contamination. For amidation, solid acid or base catalysts can be employed.

Table 3: Catalytic Approaches for the Synthesis of this compound

| Catalytic Method | Application in Synthesis | Advantages |

|---|---|---|

| Phase-Transfer Catalysis | Williamson Ether Synthesis | Enables use of water as a solvent, milder reaction conditions. |

| Biocatalysis (e.g., Lipases) | Amidation | High selectivity, mild conditions, biodegradable catalyst. |

Waste Minimization and By-product Utilization Strategies

A key goal of green chemistry is to minimize waste at the source. This can be achieved through a combination of strategies.

Catalytic Routes: As discussed, using catalysts instead of stoichiometric reagents is a primary way to reduce waste. For example, a direct catalytic amidation of 2-(3-acetylphenoxy)acetic acid with aniline (B41778) would produce only water as a by-product, which is highly desirable.

Solvent and Catalyst Recycling: Developing processes where solvents and catalysts can be efficiently recovered and reused can significantly reduce waste and production costs. Heterogeneous catalysts are particularly advantageous in this regard.

E-Factor: The Environmental Factor (E-Factor) is a metric used to quantify the amount of waste generated per unit of product. A lower E-Factor indicates a greener process. By applying the principles above, the E-Factor for the synthesis of this compound can be substantially reduced.

By-product Valorization: In cases where by-products are unavoidable, exploring potential uses for them can turn a waste stream into a valuable resource. For instance, the salt solution generated from a base-mediated Williamson ether synthesis could potentially be purified and used in other applications, although this is often challenging economically.

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally benign.

Future Research Directions and Unaddressed Challenges in 2 3 Acetylphenoxy N Phenylacetamide Research

Emerging Methodologies for Synthesis and Characterization

The foundation of understanding any chemical entity lies in its synthesis and characterization. While classical methods provide a starting point, the future of 2-(3-acetylphenoxy)-N-phenylacetamide research will benefit from the adoption of emerging, more efficient, and sustainable synthetic routes. Innovations in flow chemistry, microwave-assisted synthesis, and the use of green solvents and catalysts could offer significant advantages over traditional batch processing, leading to higher yields, improved purity, and reduced environmental impact.

Similarly, advanced characterization techniques are crucial for a comprehensive structural and physicochemical understanding. researchgate.net While standard spectroscopic methods like NMR and IR are indispensable, a deeper level of characterization can be achieved through the application of more sophisticated methods.

Table 1: Advanced Characterization Techniques for In-Depth Analysis

| Technique | Information Gained |

| Two-Dimensional NMR (COSY, HSQC, HMBC) | Provides detailed insights into the connectivity of atoms within the molecule, confirming the precise structure and stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Offers highly accurate mass determination, confirming the elemental composition and aiding in the identification of metabolites and degradation products. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural proof and information on intermolecular interactions. |

| Thermal Analysis (TGA, DSC) | Investigates the thermal stability and phase behavior of the compound, which is critical for understanding its material properties and for formulation development. researchgate.net |

| Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) | Provides high-resolution images of the surface morphology and topography of the solid-state compound. researchgate.net |

The adoption of these advanced techniques will provide a more complete picture of the molecular and bulk properties of this compound, which is essential for its potential applications.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers a powerful lens through which to view and predict the behavior of molecules, providing insights that are often difficult or impossible to obtain through experimentation alone. researchgate.net For this compound, advanced computational approaches can be employed to gain a deeper understanding of its structure-activity relationships and reaction mechanisms.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data. researchgate.net Molecular dynamics (MD) simulations can provide a dynamic view of the molecule's conformational landscape and its interactions with biological macromolecules, such as enzymes or receptors. nih.gov These simulations can help to elucidate the binding modes and affinities of the compound, guiding the design of more potent and selective analogs. nih.gov

Identification of Novel Biological Targets (In Vitro)

A critical area of future research will be the systematic screening of this compound against a diverse panel of biological targets in vitro. High-throughput screening (HTS) campaigns can rapidly assess the compound's activity against hundreds or even thousands of targets, including enzymes, receptors, and ion channels. This unbiased approach can uncover unexpected biological activities and open up new avenues for investigation.

Follow-up studies on any identified "hits" will involve determining the mechanism of action. This could include enzyme inhibition assays, receptor binding studies, and cell-based assays to measure downstream signaling effects. The goal is to move beyond simply identifying an interaction to understanding its functional consequences at the molecular and cellular levels.

Integration of Omics Data for Systems-Level Understanding (In Vitro)

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems in a holistic manner. nih.govnih.gov By treating cells or tissues with this compound and analyzing the resulting changes across these different molecular layers, researchers can gain a systems-level understanding of the compound's effects.

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it modulates. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in the cellular metabolic profile. The integration of these multi-omics datasets, a field known as 'multi-omics', can reveal complex molecular signatures and networks that are perturbed by the compound, offering a much richer understanding than any single omics approach alone. arxiv.org

Opportunities for Interdisciplinary Collaboration

The multifaceted nature of modern chemical and biological research necessitates a collaborative approach. The future advancement of our understanding of this compound will be significantly enhanced by fostering collaborations between scientists from diverse disciplines.

Table 2: Potential Interdisciplinary Collaborations

| Collaborating Discipline | Contribution to Research |

| Synthetic Organic Chemistry | Development of novel and efficient synthetic routes. |

| Analytical Chemistry | Application of advanced characterization techniques for structural elucidation and purity assessment. |

| Computational Chemistry | In silico modeling of molecular properties and interactions. |

| Biochemistry & Molecular Biology | In vitro screening for biological activity and mechanistic studies. |

| Bioinformatics | Analysis and integration of large-scale 'omics' datasets. |

| Materials Science | Investigation of the solid-state properties and potential for material applications. |

By breaking down traditional silos and encouraging open communication and data sharing, the scientific community can accelerate the pace of discovery and more effectively tackle the challenges associated with elucidating the properties and potential of this compound. This collaborative spirit will be the driving force behind translating fundamental research into tangible scientific progress.

Q & A

Q. What are the key considerations for optimizing synthesis conditions for 2-(3-acetylphenoxy)-N-phenylacetamide and its analogs?

Methodological Answer:

- Reaction Solvent Systems : Use toluene:water (8:2 v/v) for azide substitution reactions to balance reactivity and solubility. Reflux for 5–7 hours with sodium azide (NaN₃) as a nucleophile .

- Base Selection : For etherification steps (e.g., phenoxy group introduction), K₂CO₃ in acetonitrile under mild conditions (room temperature, 24 hours) minimizes side reactions .

- Monitoring : Track reaction progress via TLC with hexane:ethyl acetate (9:1) solvent systems .

Q. How are structural and purity characteristics validated for synthesized this compound derivatives?

Methodological Answer:

- Spectroscopic Techniques :

- Crystallography : Single-crystal XRD resolves molecular conformation and hydrogen-bonding networks (e.g., acetamide-phenyl dihedral angles) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Cytotoxicity Assays : Use prostate cancer cell lines (e.g., PC-3 or DU-145) with MTT assays to evaluate anti-proliferative activity (IC₅₀ values) .

- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

Methodological Answer:

Q. How can computational modeling enhance understanding of target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to TRPM4 ion channels (critical in prostate cancer). Focus on hydrogen bonding between the acetylphenoxy group and Glu₃₄₅ or Tyr₃₅₀ residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., with GROMACS) to validate docking predictions .

Q. How should contradictory biological activity data be resolved across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.